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Isoundecyl nonyl phthalate

Cat. No.: B12641925
CAS No.: 96507-78-7
M. Wt: 446.7 g/mol
InChI Key: HUALTRQOTJFLAA-UHFFFAOYSA-N
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Description

Historical Context of Phthalate (B1215562) Research Evolution

The scientific and regulatory history of phthalates spans several decades, marked by their widespread industrial adoption followed by growing scrutiny of their environmental and health implications. Phthalates have been used as plasticizers for approximately 70 years, becoming ubiquitous in countless consumer and industrial products. diva-portal.org

Initial concerns regarding the potential health effects of phthalates began to surface in the 1970s. epfl.ch This early research focused primarily on LMW phthalates, such as di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBzP). By the late 1990s and early 2000s, accumulating research led to significant regulatory actions. In 1999, the European Union restricted the use of certain phthalates in children's toys. diva-portal.orgwikipedia.org This was followed by further regulations, including the U.S. Consumer Product Safety Improvement Act (CPSIA) of 2008, which placed limits on six phthalates in children's products. epfl.ch

These regulatory pressures, which predominantly targeted LMW phthalates, catalyzed a significant market shift, particularly in Europe, towards the use of HMW phthalates like DINP and DIDP as alternatives in many applications. chemanager-online.comdiva-portal.org The 2000s also saw the expansion of human biomonitoring programs, such as the U.S. Centers for Disease Control (CDC)'s National Health and Nutrition Examination Survey (NHANES), which documented widespread exposure to various phthalates among the general population and recommended further study. epfl.ch This evolution has created a distinct research trajectory, where HMW phthalates are often evaluated separately from LMW compounds due to their different chemical properties and toxicological profiles. chemanager-online.complasticisers.org

Table 1: Key Milestones in the Evolution of Phthalate Research and Regulation

Year/Period Milestone Significance Reference(s)
c. 1950s Widespread commercial use of phthalates as PVC plasticizers begins. Marks the start of ubiquitous environmental and human exposure. diva-portal.org
1970s Initial scientific concerns are raised about the potential health effects of phthalates. The beginning of toxicological research and scrutiny of the chemical class. epfl.ch
1999 The European Union restricts six phthalates in children's toys. A major regulatory action targeting LMW phthalates and signaling a shift in policy. diva-portal.orgwikipedia.org
2003 U.S. CDC reports on widespread phthalate exposure in the American population. NHANES data provides concrete evidence of human exposure levels, guiding further research. epfl.ch
Late 1990s-2000s Market shifts from LMW to HMW phthalates (e.g., DINP, DIDP) in Europe. Industry responds to regulatory pressure on LMW phthalates by substituting with HMW alternatives. chemanager-online.comdiva-portal.org
2008 U.S. passes the Consumer Product Safety Improvement Act (CPSIA). Federal law in the U.S. restricts certain phthalates in childcare articles and toys. epfl.ch

Scope and Significance of Isoundecyl Nonyl Phthalate in Contemporary Research

Direct academic research focusing exclusively on this compound is sparse. Its scientific significance is primarily derived from its classification as a HMW phthalate, a group that is a major focus of contemporary environmental and chemical research. HMW phthalates are integral to a wide array of products requiring durability and flexibility, including vinyl flooring, wire and cable insulation, roofing materials, and coated fabrics. americanchemistry.comamericanchemistry.comontosight.ai

The scope of contemporary research on HMW phthalates, and by extension this compound, encompasses several key areas:

Human Biomonitoring: A primary goal of current research is to quantify human exposure. This is achieved by measuring the concentration of phthalate metabolites in biological samples, most commonly urine. nih.govnih.gov Because parent phthalates are rapidly metabolized, the analysis of their secondary, oxidized metabolites is considered a more sensitive and specific measure of exposure. nih.gov

Environmental Fate and Transport: Scientists investigate the pathways through which HMW phthalates enter and move through the environment. As they are not chemically bound to the plastic matrix, they can be released over time. chemanager-online.com Studies have detected HMW phthalates and their alternatives in various environmental compartments, including indoor dust and atmospheric particulate matter. researchgate.netnih.gov The identification of "nonyl isoundecyl phthalate" in the atmosphere of Dhahran, Saudi Arabia, is a direct piece of evidence for the environmental presence of this specific compound. researchgate.net

Toxicological Assessment: A significant body of research is dedicated to understanding the biological activity of HMW phthalates. While LMW phthalates are often classified as having reproductive toxicity, HMW phthalates like DINP and DIDP have undergone extensive risk assessments by regulatory bodies, which have generally concluded they are safe for current applications. chemanager-online.complasticisers.org However, independent academic research continues to explore potential endocrine-disrupting properties and other biological effects. nih.govillinois.edu

The lack of dedicated studies on this compound suggests it may be a less common commercial product or is typically studied as a component of technical mixtures like DINP or DIDP, which are themselves complex blends of isomers. nih.govjst.go.jp

Conceptual Frameworks Guiding Phthalate-Related Investigations in Environmental and Analytical Sciences

The investigation of this compound and other phthalates is guided by established conceptual frameworks designed to systematically assess chemical risks and ensure analytical rigor.

In environmental science , research is often structured by risk assessment and chemical management frameworks. These include:

Cumulative Risk Assessment: Pioneered by agencies like the U.S. Environmental Protection Agency (EPA), this framework evaluates the combined risk from exposure to multiple chemicals that may act through a common mechanism. nih.gov This is particularly relevant for phthalates, where humans are exposed to a mixture of different types simultaneously. nih.gov

Hazard-Based Regulatory Frameworks: Modern chemical regulations, such as the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), provide a systematic process for gathering information on chemical properties and uses to manage potential risks. chemanager-online.commst.dk Other examples include hazard-based frameworks for identifying safer alternatives to chemicals of concern, such as the one developed by the Washington State Department of Ecology for phthalates and other priority chemical classes. nih.gov

Benefit-Risk Assessment: In specific contexts, such as the use of phthalates in medical devices, frameworks like the EU's SCHEER guidelines are used to weigh the functional benefits of the chemical against potential health risks to determine appropriate use. europa.eu

In analytical sciences , the guiding framework is centered on the development and validation of methods to reliably detect and quantify chemicals. This framework underpins all environmental and exposure research. wikipedia.orgsolubilityofthings.com

Methodological Hierarchy: The core of analytical chemistry involves a sequence of operations: separation of the target analyte from the sample matrix, its unambiguous identification, and its precise quantification. wikipedia.org

Instrumental Analysis: Modern phthalate research relies heavily on advanced instrumental techniques. The choice of instrument is dictated by the analyte's properties and the required sensitivity. These methods are essential for generating the high-quality data needed for risk assessments. solubilityofthings.comiitk.ac.in

Green Analytical Chemistry: A contemporary addition to the framework is the principle of sustainability. Researchers aim to develop and use analytical methods that are efficient, safe for the analyst, and generate minimal hazardous waste, using tools like the Eco-Scale to evaluate the environmental performance of an analytical procedure. acs.org

Table 2: Common Analytical Techniques in Phthalate Research

Technique Abbreviation Principle Application in Phthalate Research Reference(s)
Gas Chromatography-Mass Spectrometry GC-MS Separates volatile compounds in a gas stream and identifies them by their mass-to-charge ratio. Widely used for identifying and quantifying parent phthalates in environmental samples (e.g., dust, air) and consumer products. wikipedia.org
High-Performance Liquid Chromatography HPLC Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. Used for separating less volatile compounds, particularly phthalate metabolites in biological samples like urine. nih.gov
Tandem Mass Spectrometry MS/MS A second stage of mass analysis is used to fragment ions, providing greater specificity and sensitivity. Often coupled with HPLC (HPLC-MS/MS) for the highly sensitive and selective quantification of phthalate metabolites in biomonitoring studies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O4 B12641925 Isoundecyl nonyl phthalate CAS No. 96507-78-7

Properties

CAS No.

96507-78-7

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

2-O-(9-methyldecyl) 1-O-nonyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H46O4/c1-4-5-6-7-9-12-17-22-31-27(29)25-20-15-16-21-26(25)28(30)32-23-18-13-10-8-11-14-19-24(2)3/h15-16,20-21,24H,4-14,17-19,22-23H2,1-3H3

InChI Key

HUALTRQOTJFLAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C

Origin of Product

United States

Environmental Occurrence and Distribution Research of Isoundecyl Nonyl Phthalate

Spatial and Temporal Distribution Patterns in Diverse Environmental Compartments

Research has demonstrated the presence of Isoundecyl nonyl phthalate (B1215562) in various environmental matrices across different geographical locations. Its distribution is influenced by factors such as proximity to industrial and urban areas, waste disposal practices, and environmental transport mechanisms.

Isoundecyl nonyl phthalate is a semi-volatile organic compound (SVOC), which allows it to exist in the atmosphere in both the gaseous phase and adsorbed to suspended particulate matter. Indoor environments often exhibit higher concentrations of DINP due to the abundance of consumer products that emit the compound.

Studies have shown that the gas-phase concentration of DINP in equilibrium with PVC materials can vary. For instance, measurements using PVC sheets with different material-phase levels of DINP (39%, 33%, and 26% w/w) resulted in nearly the same gas-phase concentrations of 0.12, 0.13, and 0.13 µg/m³, respectively aaqr.orgaaqr.org. This suggests that at high concentrations within the material, the emission into the gas phase may not be directly proportional to the amount present in the product aaqr.orgaaqr.org. In emission studies using a Field and Laboratory Emission Cell (FLEC), it took approximately 50 days for DINP to reach a steady-state air concentration, which then remained stable for four months.

While specific data on DINP concentrations in outdoor atmospheric particulate matter is limited, studies on general phthalate distribution indicate that higher molecular weight phthalates like DINP are more likely to be associated with the particulate phase in the ambient atmosphere.

Table 1: Gas-Phase Concentrations of this compound from PVC Sheets
Material-Phase DINP Concentration (% w/w)Gas-Phase Concentration (y₀) (µg/m³)
390.12
330.13
260.13

This compound is frequently detected in various aquatic environments, primarily due to discharges from wastewater treatment plants (WWTPs), industrial effluents, and runoff from urban and agricultural areas. Its low water solubility means it has a tendency to adsorb to suspended solids and accumulate in sediments.

In a study of the U-Tapao Canal in Southern Thailand, DINP was one of three phthalates detected in surface water samples. The concentration of DINP in these samples ranged from non-detectable to 3.44 µg/L, with a mean concentration of 2.12 µg/L epa.gov. Another study in the estuaries of Northern Taiwan found that DINP was a predominant phthalate in fish, with an average concentration of 42.5 ± 79.3 ng/g dry weight greenfacts.org.

Wastewater treatment plants are a significant pathway for the entry of DINP into the aquatic environment. In an analysis of sludge from seven WWTPs, DINP was found to be one of the major phthalates, contributing to over 99% of the total phthalate acid esters (PAEs) in the sludge, with total PAE concentrations ranging from 7.4 to 138.6 mg/kg dry weight researchgate.net.

The presence of DINP has also been confirmed in marine environments. A study off the Norwegian coast detected DINP in the blubber of several marine mammal species, including the white-beaked dolphin, harbour porpoise, and harbour seal mdpi.com. The concentrations varied among species, with the white-beaked dolphin showing the highest contamination levels among the individuals sampled mdpi.com.

Table 2: Concentrations of this compound in Aquatic Systems
Environmental CompartmentLocationConcentration RangeMean Concentration
Surface WaterU-Tapao Canal, ThailandND - 3.44 µg/L2.12 µg/L
Fish Tissue (Estuaries)Northern Taiwan-42.5 ± 79.3 ng/g d.w.
WWTP Sludge (Total PAEs)Taiwan7.4 - 138.6 mg/kg d.w.-
Marine Mammal BlubberNorwegian CoastDetected-

In terrestrial environments, this compound is commonly found in soil, sediment, and dust. The application of sewage sludge as a fertilizer is a significant source of DINP in agricultural soils. In a study of Danish agricultural soils, DINP was one of the most abundant phthalates in soils that had been treated with high amounts of sludge mdpi.com.

River and marine sediments also act as sinks for DINP. A study of the Fengshan River system in Taiwan found that DINP accounted for 38.1% of the total phthalate esters in the sediments, with the total PAE concentrations ranging from 490 to 40,190 ng/g dry weight. Similarly, a survey in Washington State waterbodies tentatively identified DINP in freshwater sediment samples at concentrations ranging from 1,120 to 2,150 µg/kg dry weight and in marine sediment samples at concentrations between 601 and 698 µg/kg dry weight.

Indoor dust is a well-documented reservoir for DINP due to its release from consumer products within homes, offices, and childcare facilities. Analysis of dust samples from children's bedrooms in China revealed an average DINP concentration of 0.28 µg/g.

Table 3: Concentrations of this compound in Terrestrial Systems
Environmental CompartmentLocationConcentration RangeMean Concentration
River Sediment (Total PAEs)Fengshan River, Taiwan490 - 40,190 ng/g d.w.-
Freshwater SedimentWashington State, USA1,120 - 2,150 µg/kg d.w.-
Marine SedimentWashington State, USA601 - 698 µg/kg d.w.-
Indoor DustChildren's Bedrooms, China-0.28 µg/g

Sources and Pathways of Environmental Introduction

The presence of this compound in the environment is a direct result of human activities, from its production and use in consumer products to the disposal of these products.

Industrial emissions: During the manufacturing of DINP and its incorporation into PVC and other polymers, releases can occur to the atmosphere and wastewater.

Product use and aging: Consumer products containing DINP, such as flooring, cables, and toys, continuously release the plasticizer into the indoor and outdoor environment through volatilization and leaching.

Waste management: Landfills and waste incineration facilities are significant sources of DINP emissions. Leachate from landfills can contaminate soil and groundwater, while incomplete combustion during incineration can release DINP into the atmosphere.

Wastewater treatment: As previously mentioned, WWTPs are a major conduit for DINP into aquatic environments through both effluent and sludge disposal.

Around 95% of DINP is used as a plasticizer in PVC. The remaining portion is used in non-polymer applications such as paints, lacquers, inks, adhesives, and sealants.

The migration of this compound from consumer products is a key pathway for its introduction into the environment. This process is influenced by several factors, including the type of polymer, the concentration of the plasticizer, temperature, and the nature of the contacting medium.

Studies have investigated the migration of DINP from PVC products into various simulants. For example, the migration rate of DINP from PVC into artificial saliva has been documented, which is a critical consideration for children's toys and childcare articles. The diffusion coefficient for DINP in a softer PVC was found to be approximately three orders of magnitude higher than in a harder PVC, indicating that the plasticizer content and the resulting free volume of the material significantly affect migration.

The emission of DINP from building materials like flooring is another important source of indoor contamination. Research has shown that flooring materials can emit DINP, with emission rates being significantly higher at elevated temperatures. For instance, one study detected a DINP concentration of 72.6 µg/m³ at normal temperature from a specific flooring material, while at a higher temperature, the concentration from another flooring material reached 1388.18 µg/m³.

Table 4: Emission of this compound from Flooring Materials
MaterialTemperature ConditionDINP Emission Concentration (µg/m³)
Regenerated Pseudoplastic Rubber Flooring (S3)Normal (Stage 1)72.612
Composite Floor Covered with Carpet (GB3)High (Stage 2)1388.18

Methodologies for Environmental Concentration Assessment

The accurate measurement of this compound in the environment presents challenges due to its likely presence in complex mixtures of isomers and potential for contamination during sampling and analysis. The methodologies described are based on established techniques for other high-molecular-weight phthalates.

Effective sampling is critical for obtaining representative data on the environmental concentrations of this compound. Given its expected distribution, sampling strategies must be tailored to the specific environmental medium.

For atmospheric sampling, a dual-phase approach is often necessary to capture both the gaseous and particulate-bound fractions of the compound. This typically involves:

High-volume air samplers: These draw a large volume of air through a filter to collect particulate matter, followed by an adsorbent material like polyurethane foam (PUF) or a resin such as XAD-2 to trap the gas-phase compounds.

Passive air samplers: These devices collect contaminants from the air over an extended period without the need for a pump and can provide time-averaged concentration data.

For other environmental media:

Water: Grab samples are collected in pre-cleaned glass bottles. Large volumes may be required, followed by extraction to concentrate the analyte.

Soil and Sediment: Surface samples are typically collected using stainless steel scoops or corers. Care must be taken to avoid contamination from plastic sampling equipment.

Dust: Indoor dust samples can be collected from vacuum cleaner bags or by wiping surfaces.

A significant challenge in all sampling is the ubiquitous presence of phthalates in many materials, including some sampling equipment. Therefore, stringent quality control measures, such as the use of field blanks and pre-cleaned equipment, are essential to prevent sample contamination.

Proper preservation and storage are crucial to maintain the integrity of environmental samples from collection to analysis. The stability of phthalates can be affected by factors such as temperature, light, and microbial activity.

General protocols for high-molecular-weight phthalates include:

Temperature: Samples are typically cooled to 4°C immediately after collection and during transport to the laboratory. For long-term storage, freezing at -20°C is often recommended to minimize degradation. Studies have shown better recovery of some phthalates when stored at -21°C compared to 21°C.

Containers: Glass containers with polytetrafluoroethylene (PTFE)-lined caps are preferred for storing samples to be analyzed for phthalates. This is to avoid contamination from plastic containers.

Light: Samples should be stored in the dark, for example, by using amber glass bottles or wrapping containers in aluminum foil, to prevent photodegradation.

Holding Times: The maximum time between sample collection and extraction should be minimized. While specific holding times for this compound have not been established, guidelines for other semi-volatile organic compounds are generally followed.

Table 2: Summary of Methodologies for Environmental Assessment of High-Molecular-Weight Phthalates

Methodology ComponentDescriptionKey Considerations for this compound
Sampling Media Air (particulate and gas phase), water, soil, sediment, indoor dust.Heterogeneous distribution requires targeted sampling designs.
Air Sampling Technique High-volume active sampling with filters and adsorbent traps (e.g., PUF, XAD-2).Essential to capture both phases of the compound in the atmosphere.
Sample Containers Pre-cleaned glass with PTFE-lined caps.Minimizes the risk of contamination from plastic materials.
Field Preservation Cooling to 4°C.Slows down potential degradation processes immediately after collection.
Long-term Storage Freezing at -20°C or below, protection from light.Ensures sample integrity over extended periods before analysis.
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS).Provides the necessary selectivity and sensitivity for detecting and quantifying specific isomers in complex mixtures.

Advanced Analytical Techniques for Isoundecyl Nonyl Phthalate and Its Environmental Transformation Products

Extraction and Sample Preparation Methodologies for Complex Environmental Matrices

The initial step in analyzing IDNP from environmental samples is its effective extraction from the matrix, which can be complex and contain numerous interfering substances. The goal is to isolate the analyte of interest efficiently while minimizing the co-extraction of matrix components that could interfere with subsequent analysis.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases. websiteonline.cn For IDNP, which is a hydrophobic compound, LLE is employed to transfer it from an aqueous sample into an organic solvent. The optimization of LLE is critical to ensure high recovery and a clean extract. chromatographyonline.com

Key parameters for LLE optimization include:

Solvent Selection: The choice of extraction solvent is paramount and is guided by the "like dissolves like" principle. sigmaaldrich.com For non-polar compounds like IDNP, non-polar solvents are ideal. sigmaaldrich.com Solvents such as n-hexane, dichloromethane, and ethyl acetate are commonly evaluated for their ability to dissolve phthalates effectively while having minimal affinity for matrix interferences. nih.gov The optimal solvent should provide the highest partition coefficient (LogP) for IDNP, driving the equilibrium towards the organic phase. chromatographyonline.com

Solvent to Sample Ratio: A higher ratio of organic solvent to the aqueous sample can enhance recovery. chromatographyonline.com A generic optimum is often considered to be around 7:1, though this is highly dependent on the specific analyte and solvent system. chromatographyonline.com

pH Adjustment: The pH of the aqueous sample can be adjusted to ensure that the target analyte is in its most non-polar, neutral form, which maximizes its partitioning into the organic solvent. chromatographyonline.com

Salting-Out Effect: The solubility of hydrophobic compounds like IDNP in the aqueous phase can be decreased by adding a high concentration of a simple salt, such as sodium sulfate or sodium chloride. chromatographyonline.comnih.gov This "salting-out" effect increases the partitioning of the analyte into the organic phase, thereby improving extraction efficiency. chromatographyonline.com

Extraction Time and Vigor: The duration and method of mixing (e.g., shaking or vortexing) must be optimized to ensure that equilibrium is reached between the two phases, allowing for maximum analyte transfer without forming difficult-to-break emulsions. chromatographyonline.com

A study on phthalate (B1215562) determination in water developed a method using LLE with gas chromatography/mass spectrometry (GC/MS), optimizing parameters like extraction solvent, volume, and extraction method to achieve detection limits between 0.21 to 0.46 μg/L and recoveries ranging from 70.0% to 127%. hjjkyyj.com

Table 1: LLE Optimization Parameters for Phthalate Analysis

Parameter Objective Typical Conditions/Considerations
Extraction Solvent Maximize analyte solubility and partitioning n-hexane, dichloromethane, ethyl acetate
Solvent/Sample Ratio Enhance recovery efficiency Generic optimum around 7:1; empirical optimization needed
Aqueous Phase pH Ensure analyte is in a neutral, non-ionized state Adjust pH based on analyte pKa (if applicable)
Salt Addition Decrease analyte solubility in the aqueous phase 3–5 M Sodium Sulfate or Sodium Chloride

| Extraction Time/Method | Achieve partition equilibrium | Vigorous shaking for a predetermined optimal time |

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are modern alternatives to LLE that offer several advantages, including reduced solvent consumption, higher analyte concentration factors, and fewer matrix effects. nih.govmdpi.com

Solid-Phase Extraction (SPE) SPE is a sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase. websiteonline.cn The process involves loading the sample onto a cartridge containing a selected sorbent, washing away interferences with a weak solvent, and then eluting the analyte of interest with a stronger solvent. websiteonline.cn For hydrophobic compounds like IDNP, reversed-phase sorbents such as C18 or polymeric materials are commonly used. The versatility of SPE allows for its use in purification, trace enrichment, and class fractionation of samples. websiteonline.cn

Solid-Phase Microextraction (SPME) SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govmdpi.com It utilizes a small fused silica fiber coated with a selective sorbent material. nih.gov The fiber is exposed directly to a liquid sample (Direct Immersion) or its headspace, where it adsorbs the analytes. mdpi.com The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com

Key research findings in SPME for phthalate analysis include:

Fiber Selection: The choice of fiber coating is critical for selective extraction. A study comparing various commercial fibers for phthalate ester analysis found that a 65-μm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber was optimal. nih.gov This fiber was successfully used to analyze river water, detecting bis(2-ethylhexyl) phthalate (DEHP) at concentrations up to 3.2 μg/L. nih.gov

Method Performance: SPME coupled with GC-MS has demonstrated low detection limits for phthalates, ranging from 3 to 30 ng/L, with good repeatability and reproducibility. nih.gov

Table 2: Comparison of LLE, SPE, and SPME Techniques

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Solid-Phase Microextraction (SPME)
Principle Partitioning between two immiscible liquids Partitioning between a solid sorbent and a liquid Adsorption/absorption onto a coated fiber
Solvent Usage High Reduced Solvent-free (for thermal desorption)
Sample Volume Large Moderate to large Small
Concentration Factor Low High Very High
Automation Difficult Possible Easily automated

| Primary Advantage | Simple, well-established | High recovery, cleaner extracts | Fast, solvent-free, high sensitivity |

The QuEChERS method is a streamlined sample preparation approach that involves an initial solvent extraction and partitioning step with salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. While originally developed for pesticide residue analysis in food, it has been adapted for the analysis of a wide range of compounds, including phthalates, in complex matrices. researchgate.net

The typical QuEChERS procedure involves:

Extraction: The sample is homogenized and extracted with a solvent, typically acetonitrile.

Salting-Out: Magnesium sulfate, sodium chloride, and buffering salts are added to induce phase separation between the aqueous and organic layers and to partition the analytes into the acetonitrile.

Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a sorbent, such as primary secondary amine (PSA), to remove interferences like fatty acids and pigments. researchgate.net

For complex biological matrices with high lipid and protein content, the QuEChERS method can be optimized using a multivariate experimental design to improve analyte recovery and minimize matrix effects. nih.gov A study validating a QuEChERS-GC/MS method for phthalate esters in wheat demonstrated satisfactory average recoveries between 84.8% and 120.3% with good precision. researchgate.net

Following initial extraction, advanced clean-up steps are often necessary to remove co-extracted matrix components that can interfere with GC analysis, cause ion suppression in MS detectors, or damage the analytical column. Strategies beyond the d-SPE used in QuEChERS include the use of multi-layered SPE cartridges containing different sorbents (e.g., C18, Florisil, silica gel) to target a wider range of interferences.

Derivatization, the process of chemically modifying an analyte to make it more suitable for analysis, is less common for phthalates like IDNP as they are generally volatile enough for direct GC analysis. However, for certain environmental transformation products (e.g., monoester metabolites) that may be less volatile or have active functional groups, derivatization (such as silylation) can improve thermal stability and chromatographic peak shape.

Chromatographic Separations Research

Due to the isomeric complexity of IDNP, which consists of numerous branched isoundecyl and nonyl chains, high-resolution chromatographic separation is essential for accurate quantification.

Gas chromatography is the primary technique for separating and analyzing phthalates. The selection and optimization of the GC column are the most critical factors in achieving the necessary resolution to separate the complex mixture of IDNP isomers. sigmaaldrich.comrestek.com

The key parameters for GC column selection are:

Stationary Phase: The choice of stationary phase is the most important decision as it dictates the column's selectivity. sigmaaldrich.comrestek.com The principle of "like dissolves like" applies, where the polarity of the stationary phase should be matched to the polarity of the analytes. restek.com For relatively non-polar phthalates, a non-polar or mid-polar stationary phase is typically chosen. A common starting point for phthalate analysis is a 5% Phenyl Polysiloxane phase (e.g., TG-5MS), which separates compounds primarily by their boiling points but also provides some polar interaction. fishersci.com

Column Internal Diameter (ID): The column ID affects both efficiency (resolution) and sample capacity. A 0.25 mm ID column is the most common choice as it offers a good compromise between the two. sigmaaldrich.comgreyhoundchrom.com Smaller ID columns provide higher resolution but have lower sample capacity, while larger ID columns have higher capacity at the expense of resolution. greyhoundchrom.com

Film Thickness: The thickness of the stationary phase film impacts retention time, peak shape, and column bleed. greyhoundchrom.com Thicker films increase retention, which can be beneficial for resolving highly volatile compounds, while thinner films lead to sharper peaks and reduced column bleed, improving signal-to-noise ratios. greyhoundchrom.com

Column Length: Resolution is proportional to the square root of the column length. fishersci.com Doubling the column length increases resolution by about 40%, but also doubles the analysis time. fishersci.com Therefore, the shortest column that provides the required separation is generally preferred. fishersci.com

Table 3: Guide to GC Column Selection for Isoundecyl Nonyl Phthalate

Column Parameter Effect on Separation Typical Choice for Phthalates
Stationary Phase Determines selectivity and resolution (α) Non-polar to mid-polar (e.g., 5% Phenyl Polysiloxane)
Internal Diameter (ID) Balances efficiency and sample capacity 0.25 mm
Film Thickness Affects retention, peak shape, and bleed 0.25 or 0.50 µm

| Length | Impacts resolution and analysis time | 30 m is a common starting point |

Optimization involves adjusting the GC oven temperature program, carrier gas flow rate, and injection parameters to achieve baseline resolution of the isomeric clusters while maintaining reasonable analysis times.

Liquid Chromatography (LC) Method Development for Non-Volatile Analytes

Liquid chromatography (LC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many of this compound's environmental transformation products, which often possess increased polarity and reduced volatility compared to the parent ester. The development of robust LC methods is a multi-faceted process involving the careful selection of stationary and mobile phases to achieve optimal separation.

High-performance liquid chromatography (HPLC) and its more recent advancement, ultra-high-performance liquid chromatography (UHPLC), are the predominant LC techniques employed. researchgate.net UHPLC, with its use of smaller particle-sized columns, offers enhanced resolution, faster analysis times, and improved sensitivity. researchgate.net

Stationary Phase Selection: The choice of the stationary phase is critical for achieving the desired selectivity.

Reversed-Phase Chromatography: C18 (octadecylsilane) columns are the most common choice for the separation of phthalates and their metabolites due to their hydrophobic nature. govst.edu The separation mechanism is primarily based on the hydrophobic interactions between the analytes and the C18 stationary phase.

Other Stationary Phases: Phenyl and amide-type stationary phases have also been investigated to exploit different separation mechanisms. Phenyl columns can offer unique selectivity for aromatic compounds, while amide columns can exhibit both hydrophobic and hydrophilic interaction capabilities, providing flexibility in method development.

Mobile Phase Optimization: The composition of the mobile phase significantly influences the retention and elution of analytes.

Solvent Composition: In reversed-phase LC, mobile phases typically consist of a mixture of water and a less polar organic solvent, such as methanol or acetonitrile. govst.edu The ratio of these solvents is adjusted to control the retention time of the analytes. Gradient elution, where the mobile phase composition is changed during the analytical run, is often necessary to separate a wide range of compounds with varying polarities. govst.edu

Mobile Phase Additives: Additives like formic acid or ammonium acetate are frequently incorporated into the mobile phase. mdpi.com These additives serve to control the pH, which can affect the ionization state of acidic metabolites, and to improve the ionization efficiency in the mass spectrometer's source.

Challenges in Method Development: A primary challenge in developing LC methods for this compound is the sheer number of isomers present in the commercial mixture. Complete separation of all individual isomers is often not feasible. Therefore, methods are typically developed to separate isomeric groups or to provide a representative chromatographic profile. Furthermore, matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, can significantly impact accuracy and precision. nih.gov The use of isotopically labeled internal standards is a common and effective strategy to compensate for these matrix effects. nih.gov

Table 1: Key Parameters in LC Method Development for Phthalate Analysis

ParameterCommon Choices & ConsiderationsRationale
Chromatography Mode Reversed-PhaseSuitable for the separation of moderately polar to non-polar phthalates and their metabolites.
Stationary Phase C18, Phenyl, AmideC18 is the most common due to its hydrophobicity. Phenyl and amide phases offer alternative selectivities.
Mobile Phase Solvents Water, Acetonitrile, MethanolGradients of water and an organic modifier are used to elute a wide range of analytes.
Mobile Phase Additives Formic Acid, Ammonium AcetateControl pH and improve ionization efficiency for mass spectrometric detection.
Detection UV, Diode Array Detector (DAD), Mass Spectrometry (MS)MS provides the highest sensitivity and selectivity, especially when coupled with tandem MS.

Two-Dimensional Chromatography (e.g., GCxGC, LCxLC) Applications

For highly complex samples containing a multitude of isomers and transformation products of this compound, one-dimensional chromatography may not provide sufficient resolving power. In such cases, two-dimensional (2D) chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC), offers a significant enhancement in separation capacity.

GCxGC: This technique couples two GC columns with different stationary phases. The effluent from the first column is trapped, focused, and then rapidly injected onto the second, shorter column for a fast separation. This results in a structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds from the first dimension.

LCxLC: Similar to GCxGC, LCxLC employs two LC columns with different selectivities. This approach is particularly advantageous for the analysis of complex mixtures of non-volatile and polar transformation products that are not amenable to GC. The orthogonality of the two separation mechanisms is key to achieving a high degree of resolution.

The application of 2D chromatography to the analysis of this compound and its environmental transformation products allows for a more detailed characterization of isomeric patterns and the separation of target analytes from complex matrix interferences.

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is the premier detection technique for the analysis of this compound and its transformation products due to its high sensitivity, selectivity, and ability to provide structural information.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are classic ionization techniques, primarily used in conjunction with gas chromatography.

Electron Ionization (EI): In EI, the sample molecules are bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, which can be compared to spectral libraries for identification. While providing valuable structural information, the molecular ion is often weak or absent for labile compounds.

Chemical Ionization (CI): CI is a softer ionization technique that uses a reagent gas to ionize the analyte molecules through proton transfer or adduction. This results in less fragmentation and a more prominent molecular ion, which is useful for determining the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

For the unambiguous identification and structural elucidation of this compound's transformation products, more advanced mass spectrometric techniques are essential.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. chromatographyonline.com This technique provides a high degree of selectivity and is invaluable for distinguishing between isomers and for identifying unknown metabolites. chromatographyonline.com The multiple reaction monitoring (MRM) mode, a type of MS/MS experiment, is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements. This allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown compounds and confirming the identity of suspected transformation products. The combination of HRMS with MS/MS (HRMS/MS) provides both accurate mass information for precursor and product ions, enabling a high level of confidence in structural assignments.

Targeted and Untargeted Screening Approaches (Environmental Context)

The analysis of this compound in environmental samples can be approached in two main ways:

Targeted Screening: This approach focuses on the detection and quantification of a predefined list of known transformation products. Targeted methods, often using triple quadrupole mass spectrometers in MRM mode, offer the highest sensitivity and are ideal for monitoring the occurrence and levels of specific compounds.

Untargeted Screening (Non-target analysis): This exploratory approach aims to identify all detectable compounds in a sample, including previously unknown transformation products. Untargeted screening typically employs HRMS to acquire full-scan mass spectra. The resulting complex datasets are then processed using sophisticated software to identify potential metabolites and degradation products based on their mass-to-charge ratios and isotopic patterns. This is a powerful tool for discovering novel transformation pathways.

Isotope Dilution Mass Spectrometry for Quantitation Accuracy

For the most accurate and precise quantification of this compound and its transformation products, isotope dilution mass spectrometry (IDMS) is the preferred method. This technique involves spiking the sample with a known amount of a stable isotopically labeled analog of the target analyte before sample preparation and analysis. nih.gov

The isotopically labeled internal standard behaves identically to the native analyte throughout the extraction, cleanup, and analysis processes. nih.gov By measuring the ratio of the native analyte to the labeled internal standard, any losses during sample preparation or variations in instrument response can be corrected for. nih.gov This leads to highly accurate and precise quantification, which is crucial for reliable environmental monitoring and risk assessment.

Table 2: Comparison of Mass Spectrometric Techniques for Phthalate Analysis

TechniqueIonization MethodKey AdvantagesPrimary Application
GC-MS EI, CIWell-established, extensive libraries (EI)Analysis of volatile and thermally stable phthalates.
LC-MS/MS (Triple Quad) ESI, APCIHigh sensitivity and selectivity (MRM)Targeted quantification of known transformation products. chromatographyonline.com
LC-HRMS (TOF, Orbitrap) ESI, APCIHigh mass accuracy, elemental composition determinationUntargeted screening, identification of unknown transformation products.
IDMS ESI, APCIHighest accuracy and precision for quantification"Gold standard" for quantitative analysis in complex matrices.

Chemometric and Data Processing Methodologies for Complex Analytical Datasets

The analysis of this compound and its environmental transformation products often yields large and complex datasets, especially when employing high-resolution analytical techniques like chromatography coupled with mass spectrometry. The inherent complexity of environmental samples, containing a multitude of interfering compounds, and the isomeric nature of this compound itself, necessitate the use of advanced data processing methodologies. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a powerful toolkit to decipher these intricate datasets. These methodologies are crucial for enhancing the quality of analytical results, enabling pattern recognition, resolving complex mixtures, and building predictive models for the environmental fate of this compound.

Multivariate Statistical Analysis for Pattern Recognition

Multivariate statistical analysis encompasses a suite of techniques used to analyze data with multiple variables. In the context of this compound analysis, these methods are instrumental in identifying patterns and relationships between samples or between chemical variables, which might not be apparent from a univariate perspective. rsc.orgresearchgate.net This is particularly useful for source apportionment, monitoring environmental fate, and understanding the transformation pathways of this compound.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. It reduces the dimensionality of a large dataset while retaining most of the original variance. By transforming the original variables into a new set of uncorrelated variables called principal components (PCs), PCA can reveal clustering of samples, identify outliers, and highlight the variables that contribute most to the observed variance. For instance, in a study monitoring the presence of various phthalates in different environmental compartments (e.g., water, sediment, biota), PCA could be used to visualize the distribution of samples and identify which phthalates are associated with specific compartments.

Cluster Analysis (CA) is another unsupervised method that groups samples based on their similarities. Hierarchical Cluster Analysis (HCA) is a common approach where samples are successively grouped into clusters, resulting in a dendrogram that visually represents the relationships between samples. This can be used, for example, to group sampling sites based on their this compound contamination profiles, potentially indicating different pollution sources.

Discriminant Analysis (DA) is a supervised technique used to classify samples into predefined groups. If the sources of this compound contamination are known for a subset of samples (e.g., industrial effluent, landfill leachate), DA can be used to build a model that can then classify unknown samples based on their chemical fingerprint.

To illustrate the application of multivariate statistical analysis, consider a hypothetical dataset of this compound and its potential transformation products measured in various environmental matrices.

Sample IDThis compound (µg/g)Transformation Product A (µg/g)Transformation Product B (µg/g)Environmental Matrix
S115.22.10.5Sediment
S218.52.80.7Sediment
S32.35.41.2Water
S43.16.11.5Water
S58.91.50.3Biota
S610.21.80.4Biota

A PCA of this data would likely show distinct clustering of the sediment, water, and biota samples, indicating different concentration profiles of the parent compound and its transformation products in each matrix.

Machine Learning Approaches for Data Interpretation and Predictive Modeling

Machine learning (ML), a subset of artificial intelligence, involves the development of algorithms that can learn from and make predictions on data. nih.govnih.govacs.orgmedrxiv.orgnih.gov In the environmental analysis of this compound, ML approaches are increasingly being used for complex data interpretation and predictive modeling. nih.govnih.govacs.orgmedrxiv.orgnih.gov

For data interpretation, supervised ML algorithms like Support Vector Machines (SVM) and Random Forests (RF) can be trained on datasets with known characteristics to build classification or regression models. For example, an SVM model could be trained to classify environmental samples based on their phthalate profiles to predict the source of contamination. A Random Forest model could be used to predict the concentration of this compound in a sample based on other environmental parameters.

Unsupervised ML algorithms, such as k-means clustering and self-organizing maps (SOMs), can be used to explore data and identify hidden patterns without prior knowledge of the sample groups. This can be valuable for identifying previously unknown relationships between this compound, its transformation products, and other environmental variables.

Predictive modeling using ML can also be applied to forecast the environmental fate and transport of this compound. For instance, a neural network model could be developed to predict the rate of degradation of this compound under different environmental conditions (e.g., temperature, pH, microbial activity).

The table below summarizes some machine learning approaches and their potential applications in the analysis of this compound.

Machine Learning ApproachTypePotential Application
Support Vector Machines (SVM)SupervisedClassification of pollution sources based on the chemical fingerprint of this compound and its transformation products.
Random Forests (RF)SupervisedPredicting the concentration of this compound in untested locations based on surrounding environmental data.
Artificial Neural Networks (ANN)Supervised/UnsupervisedModeling the complex, non-linear relationships between environmental factors and the transformation of this compound. nih.govnih.gov
k-Means ClusteringUnsupervisedGrouping of environmental samples with similar contamination profiles to identify distinct pollution patterns.

The integration of these advanced data processing methodologies is crucial for unlocking the full potential of modern analytical instrumentation in the study of this compound and its environmental impacts.

Academic Research on Phthalate Alternatives and Substitution Materials

Development and Characterization of Novel Non-Phthalate Plasticizers

The quest for viable substitutes for traditional phthalates has spurred innovation in several classes of chemical compounds, each with distinct properties and applications. Researchers have focused on creating plasticizers that offer comparable performance to phthalates but with a more favorable toxicological and environmental profile. taylorandfrancis.comatamankimya.com

Terephthalates: Dioctyl terephthalate (B1205515) (DOTP), also known as di(2-ethylhexyl) terephthalate (DEHT), is a primary general-purpose non-phthalate plasticizer. southcitypetrochem.com It is noted for its low volatility and good resistance to migration. southcitypetrochem.com Toxicological studies have indicated a lack of the adverse reproductive or developmental effects associated with some ortho-phthalates, a difference attributed to its metabolism into 2-ethylhexanol and terephthalic acid. habitablefuture.org Research has also explored the synthesis of DOTP from recycled poly(ethylene terephthalate) (PET) waste, presenting a sustainable production pathway. doi.org

Adipates: Adipate (B1204190) esters, such as di-2-ethylhexyl adipate (DEHA) and dioctyl adipate (DOA), are utilized for their ability to impart good flexibility at low temperatures due to their linear molecular structure and lower viscosity compared to phthalates. southcitypetrochem.comsu.semdpi.com They are often used in applications like food packaging films and gaskets designed for cold weather. southcitypetrochem.com Research has focused on synthesizing new adipate esters, such as alkyl butoxyethyl adipates and butyl phenoxyethyl adipate, which have shown to be effective and environmentally friendly PVC plasticizers with high thermal stability. nih.govmdpi.com

Bio-based Plasticizers (e.g., Epoxidized Plant Oils): Bio-based plasticizers derived from renewable resources like vegetable oils have gained significant attention. researchgate.net Epoxidized soybean oil (ESBO) and epoxidized linseed oil are prominent examples, produced from oils with high unsaturated fatty acid content. haofeichem.comacs.org These compounds are employed as plasticizers and stabilizers in PVC, valued for their low toxicity, biodegradability, and sustainability. researchgate.netmdpi.com Research has demonstrated their effectiveness in enhancing flexibility and thermal stability in polymer formulations. researchgate.net

DINCH (Diisononyl cyclohexane-1,2-dicarboxylate): Developed as a non-aromatic analog of diisononyl phthalate (B1215562) (DINP), Hexamoll® DINCH was specifically created for sensitive applications involving close human contact, such as toys, medical devices, and food packaging. taylorandfrancis.comatamankimya.comgoogle.com It is characterized by an excellent toxicological profile, low migration rates, and good biodegradability. atamankimya.comresearchgate.net Since its introduction in 2002, the use of DINCH has steadily increased, and it is now one of the most widely used phthalate substitutes. taylorandfrancis.comgoogle.comacs.org

Plasticizer TypeExamplesKey CharacteristicsCommon Applications
Terephthalates Dioctyl terephthalate (DOTP/DEHT)Low volatility, low migration resistance, favorable metabolic profile. southcitypetrochem.comhabitablefuture.orgToys, childcare products, PVC sheets, vinyl flooring. southcitypetrochem.com
Adipates Di-2-ethylhexyl adipate (DEHA/DOA)Excellent low-temperature flexibility, good viscosity stability. southcitypetrochem.comsu.seFood packaging films, gaskets for cold weather. southcitypetrochem.com
Bio-based Epoxidized Soybean Oil (ESBO)Derived from renewable sources, biodegradable, low toxicity, acts as a co-stabilizer. researchgate.netresearchgate.netmdpi.comFood packaging, automotive parts. southcitypetrochem.comhaofeichem.com
Cyclohexanoates DINCHExcellent toxicological profile, low migration rate, designed for sensitive uses. atamankimya.comMedical devices, toys, food contact materials. taylorandfrancis.comatamankimya.com

Comparative Environmental Fate and Transport of Alternative Plasticizers

Like their phthalate predecessors, alternative plasticizers are not chemically bound to the polymer matrix and can be released into the environment through leaching, abrasion, or volatilization. nih.govpublish.csiro.au Consequently, understanding their environmental behavior is crucial to avoid regrettable substitutions. acs.org These emerging plasticizers have been detected in various environmental compartments, including sediments, aquatic environments, and household dust. acs.orgkinampark.com

The environmental persistence of a plasticizer is largely determined by its biodegradability. nih.gov Many non-phthalate alternatives are considered readily biodegradable. habitablefuture.org

Adipates: Studies on adipate plasticizers indicate they are susceptible to biodegradation. nih.gov The degradation process typically involves the sequential hydrolysis of the ester bonds, forming a monoester of adipic acid and eventually serving as a carbon source for microorganisms without producing stable toxic metabolites. nih.govresearchgate.net

Terephthalates: Research on the biodegradation of di(2-ethylhexyl) terephthalate (DOTP) shows that while it is considered an alternative, it can still have a negative impact on microbial communities at certain concentrations. nih.gov Studies using Rhodococcus ruber have noted that increasing DOTP concentrations can lead to signs of microbial stress. nih.gov In contrast to some phthalates, the degradation pathway for terephthalates like dimethyl terephthalate can differ, as seen in studies with Pasteurella multocida. nih.gov

DINCH: DINCH is reported to have high biodegradability and low environmental persistence compared to DEHP. researchgate.net

General Pathways: For many ester-based plasticizers, biodegradation is initiated by bacteria and fungi through the hydrolysis of ester bonds. researchgate.net The specific degradation pathways and rates can vary significantly depending on the chemical structure of the plasticizer and the environmental conditions. researchgate.netresearchgate.net

Plasticizer ClassBiodegradation CharacteristicsPrimary Degradation Pathway
Adipates Generally considered biodegradable; serve as a carbon source for microorganisms. nih.govresearchgate.netSequential hydrolysis of ester bonds. nih.gov
Terephthalates Biodegradable, but can exert stress on microbial communities at higher concentrations. nih.govHydrolysis of ester bonds. nih.gov
Bio-based (ESBO) Considered biodegradable and non-toxic. researchgate.netMicrobial utilization.
DINCH Reported to have high biodegradability and low persistence. researchgate.netNot specified in provided context.

The physicochemical properties of plasticizers, such as their water solubility and octanol-water partition coefficient (Kow), influence their mobility and potential for bioaccumulation. nih.govpublish.csiro.au Many alternative plasticizers are lipophilic and have low water solubility, similar to phthalates. publish.csiro.au

Persistence: While many alternatives are designed to be less persistent, some concerns remain. DINCH, for example, is noted as being more persistent in the environment than diisononyl phthalate (DINP), which it often replaces. habitablefuture.org The "pseudo-persistence" observed with legacy phthalates, where continuous release from products leads to constant environmental presence, may also apply to alternatives as they are not chemically bonded to polymers. nih.gov

Mobility and Occurrence: The mobility of these compounds is evidenced by their widespread detection. Studies in German rivers, for instance, have shown a decrease in DEHP concentrations in suspended particulate matter, concurrent with a rise in alternatives like DINP and DINCH, indicating a rapid spread of these substitutes in surface waters following their market introduction. nih.gov Similarly, high levels of non-phthalate plasticizers are found in domestic dust, which is a significant pathway for human exposure. researchgate.net

Analytical Methodologies for Differentiating Phthalates from their Alternatives in Environmental Samples

The increasing diversity of plasticizers in use necessitates robust analytical methods to identify and quantify both legacy phthalates and their alternatives in complex matrices like environmental samples, consumer products, and biological tissues. oregonstate.edunih.gov

The primary techniques employed are chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for measuring plasticizers. oregonstate.edueuropa.eu GC-MS allows for the separation, identification, and quantification of various phthalates and non-phthalates in a single analysis. nih.gov Methods often use selective ion monitoring (SIM) to enhance sensitivity and selectivity for target compounds. oregonstate.edu For complex mixtures of isomers, positive chemical ionization (PCI) can provide more abundant molecular ions, aiding in their differentiation, though it is not as commonly used as electron ionization (EI). europa.eu

Liquid Chromatography (LC): LC, often coupled with UV detection (LC-UV/DAD) or mass spectrometry (LC-MS), is another powerful tool. nih.goveuropa.eu LC-based methods are complementary to GC-MS and can be particularly useful for analyzing less volatile or thermally labile plasticizers. nih.gov

Sample preparation remains a critical step to minimize contamination, as phthalates are ubiquitous in laboratory environments. cdc.gov Techniques like solid-phase extraction (SPE) are often used to clean up and concentrate samples before analysis. oregonstate.edu

Analytical TechniqueDetection MethodApplication and Advantages
Gas Chromatography (GC) Mass Spectrometry (MS)The major technique for plasticizer analysis; offers high sensitivity and selectivity, especially in SIM mode, for complex environmental samples. oregonstate.edueuropa.eu
Electron Capture Detection (ECD)An alternative to MS, but may be more prone to interference. europa.eucdc.gov
Liquid Chromatography (LC) Mass Spectrometry (MS)Effective for a wide range of plasticizers, including those not suitable for GC. nih.gov
UV / Diode Array Detector (DAD)A common and robust detection method for LC, useful for screening and quantification in less complex matrices like consumer products. nih.gov

Regulatory Science and Research Policy Implications for Isoundecyl Nonyl Phthalate

Methodological Evolution in Environmental Risk Assessment Frameworks (e.g., EUSES, REACH components focused on environmental fate and exposure modeling)

The environmental risk assessment of chemical substances like isoundecyl nonyl phthalate (B1215562) has undergone significant methodological evolution, largely influenced by regulatory frameworks such as the European Union System for the Evaluation of Substances (EUSES) and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation.

Initially, risk assessment frameworks were more simplistic, often relying on basic data and conservative assumptions. However, the development and implementation of more sophisticated models have allowed for a more nuanced and realistic evaluation of potential environmental risks. EUSES, for instance, serves as a key tool for quantitatively assessing the risks of chemical substances to both the environment and human health. nih.gov It functions as a screening tool to prioritize chemicals for more detailed assessment. oup.com The framework's models for predicting environmental concentrations have become more refined over time, incorporating a wider range of environmental compartments and fate processes.

The REACH regulation has further propelled this evolution by mandating a comprehensive assessment of the environmental fate and exposure of chemicals. This includes detailed modeling of how a substance is released, distributed, and degraded in the environment. For isoundecyl nonyl phthalate, this involves evaluating its release during various life cycle stages, from production and use in products to disposal and recycling. epa.gov The environmental fate data considered in these assessments include biotic and abiotic degradation rates, partitioning between environmental compartments, and potential for bioaccumulation. epa.gov

The evolution of these frameworks has been characterized by a move towards more data-driven and tiered approaches. researchgate.net Lower-tier assessments utilize more conservative assumptions in the absence of detailed data, while higher-tier assessments incorporate more specific experimental data to refine the risk characterization. This tiered approach allows for a more efficient and targeted assessment process.

A critical aspect of this evolution is the increasing emphasis on integrated exposure and pharmacokinetic modeling frameworks. These models aim to connect the concentrations of phthalates in consumer products to the potential risks for the general population by quantifying multi-route human exposure and converting external exposure to internal doses. researchgate.net

The table below illustrates the key components of modern environmental risk assessment frameworks applicable to substances like this compound.

Table 1: Key Components of Evolved Environmental Risk Assessment Frameworks

Component Description Relevance to this compound
Hazard Identification Determining the intrinsic hazardous properties of a substance. Identifying potential ecotoxicological effects on aquatic and terrestrial organisms.
Dose-Response Assessment Characterizing the relationship between the dose of a substance and the incidence and severity of an adverse effect. Establishing No-Observed-Adverse-Effect-Levels (NOAELs) and Predicted-No-Effect-Concentrations (PNECs). nih.gov
Exposure Assessment Evaluating the environmental releases, pathways, and rates of movement of a substance and its transformation products to estimate the concentrations to which environmental compartments are exposed. Modeling the release of DINP from various products and its subsequent fate and transport in air, water, and soil. epa.gov

| Risk Characterization | Integrating the information from the previous steps to determine the likelihood of adverse effects occurring in the environment. | Comparing the Predicted Environmental Concentration (PEC) with the PNEC to calculate a risk quotient (RQ). nih.gov |

Standardization and Harmonization of Environmental Monitoring Protocols

Effective environmental risk assessment is underpinned by robust and reliable monitoring data. Consequently, the standardization and harmonization of environmental monitoring protocols for substances like this compound are of paramount importance. The goal is to ensure that data collected across different studies and geographical locations are comparable and can be aggregated for a more comprehensive understanding of environmental exposure.

Efforts to address this have focused on the development and validation of standardized analytical methods, such as those established by the U.S. Environmental Protection Agency (EPA). thermofisher.com These methods often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other sensitive detectors. thermofisher.comnih.gov The table below provides an overview of common analytical techniques used for phthalate monitoring.

Table 2: Analytical Methods for Monitoring Phthalates in Environmental Samples

Analytical Technique Description Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique that separates chemical mixtures and identifies the components at a molecular level. Widely used for the detection and quantification of DINP in various matrices like water, soil, and air due to its high sensitivity and specificity. nih.gov
High-Performance Liquid Chromatography (HPLC) A technique used to separate, identify, and quantify each component in a mixture. Can be used for the analysis of DINP, particularly when coupled with a UV detector or mass spectrometer. thermofisher.com

| Solid-Phase Extraction (SPE) | A sample preparation technique used to concentrate and purify analytes from a solution by sorption onto a solid sorbent. | Often used as a preliminary step to extract and concentrate DINP from environmental samples before instrumental analysis. nih.govifremer.fr |

Beyond the analytical methods themselves, harmonization efforts also extend to sampling strategies, data reporting formats, and quality assurance/quality control (QA/QC) procedures. International collaborations and proficiency testing schemes play a vital role in promoting the adoption of standardized protocols and ensuring the quality of monitoring data.

Research Needs for Improved Environmental Exposure Modeling

Despite the advancements in environmental risk assessment frameworks, there remain significant research needs to improve the accuracy and predictive power of environmental exposure models for this compound. A key challenge is the complexity of its lifecycle and the multitude of potential release sources.

One of the primary research needs is to fill data gaps related to the environmental fate and behavior of DINP. While general information on phthalates exists, compound-specific data on degradation rates in different environmental compartments, partitioning coefficients, and bioaccumulation potential are often limited. figshare.comnih.gov More research is needed to understand how the specific chemical structure of this compound influences its environmental persistence and transport.

Another critical area for research is the characterization of emission sources and release rates. This compound is used in a wide variety of products, and its release into the environment can occur throughout the product lifecycle. epa.gov More accurate data on the quantities of DINP used in different applications and the rates at which it leaches or volatilizes from these products are needed to improve the reliability of exposure models.

Furthermore, there is a need for more sophisticated models that can capture the complexities of environmental systems. This includes developing models that can account for the influence of environmental factors such as temperature, pH, and microbial activity on the degradation and transport of DINP. Additionally, models that can predict the formation of transformation products and their potential environmental risks are also needed.

The following table summarizes the key research needs for improving environmental exposure modeling for this compound.

Table 3: Research Needs for Environmental Exposure Modeling of this compound

Research Area Specific Needs Rationale
Environmental Fate and Behavior - More precise data on degradation rates in soil, water, and sediment. - Accurate determination of partitioning coefficients (e.g., Kow, Koc). - Further investigation into bioaccumulation potential in various organisms. To improve the accuracy of models predicting the persistence and distribution of DINP in the environment.
Emission Source Characterization - Comprehensive data on the use of DINP in different consumer and industrial products. - Measurement of release rates from products under various conditions. - Quantification of releases from waste disposal and recycling processes. To provide more realistic inputs for exposure models and better understand the primary pathways of environmental contamination.

| Advanced Modeling Approaches | - Development of models that incorporate the influence of environmental variables. - Models that can predict the formation and fate of transformation products. - Integration of monitoring data to validate and refine model predictions. | To enhance the predictive capability of exposure models and provide a more comprehensive assessment of environmental risks. |

Role of Academic Research in Informing Environmental Policy Development and Data Gaps Identification

Academic research plays a pivotal role in informing the development of environmental policies related to this compound and in identifying critical data gaps that need to be addressed. Independent scientific investigation provides the evidence base upon which regulatory decisions are made and helps to ensure that policies are protective of both human health and the environment.

One of the key contributions of academic research is the development and refinement of analytical methods for detecting and quantifying this compound in various environmental and biological matrices. nih.govresearchgate.net This fundamental research is essential for conducting exposure assessments and for monitoring the effectiveness of regulatory interventions.

Academic institutions are also at the forefront of research into the potential environmental effects of this compound. Studies conducted by academic researchers help to elucidate the mechanisms of toxicity and to identify sensitive endpoints and species. researchgate.netelsevierpure.com This information is crucial for establishing safe environmental concentration limits and for developing appropriate risk management strategies.

Furthermore, academic research is instrumental in identifying emerging issues and data gaps. figshare.comelsevierpure.com Through their exploratory and hypothesis-driven research, academics can highlight previously unknown risks or areas where more information is needed. For example, research on the combined effects of multiple phthalates or on the environmental fate of phthalate alternatives is often initiated in academic settings.

The collaboration between academia, government agencies, and industry is essential for a robust and science-based approach to chemical management. Academic research provides the independent scientific expertise that is necessary to ensure the credibility and effectiveness of environmental policies.

The following table outlines the key roles of academic research in the context of this compound.

Table 4: The Role of Academic Research in this compound Policy and Data Gap Identification

Role of Academic Research Description Impact on Policy and Regulation
Method Development and Validation Creating and improving analytical techniques for the detection and quantification of DINP. Provides the tools necessary for monitoring environmental levels and enforcing regulations.
Environmental Effects Research Investigating the ecotoxicological effects of DINP on various organisms and ecosystems. Informs the setting of environmental quality standards and the development of risk mitigation measures.
Exposure Assessment Studies Conducting research to understand the sources, pathways, and levels of environmental exposure to DINP. Provides the data needed to conduct accurate risk assessments and to prioritize regulatory actions.
Identification of Data Gaps Highlighting areas where scientific knowledge is lacking and further research is needed. Guides future research priorities and ensures that regulatory decisions are based on the best available science.

| Policy Analysis and Evaluation | Critically evaluating existing policies and providing recommendations for improvement. | Contributes to the development of more effective and evidence-based environmental regulations. |

Q & A

What analytical techniques are most effective for detecting and quantifying isoundecyl nonyl phthalate in environmental samples?

Classification: Basic Research Question
Answer:
Gas chromatography-mass spectrometry (GC-MS) with total ion current (TIC) profiling is the primary method for detecting this compound in atmospheric particulate matter. Quantification relies on external calibration using authentic standards, with peak area integration for concentration determination . Challenges include resolving co-eluting phthalates (e.g., di-n-heptyl phthalate, isoheptyl nonyl phthalate) due to structural similarities. Advanced separation columns (e.g., DB-5MS) and high-resolution mass spectrometry (HRMS) improve specificity, particularly in complex matrices like total suspended particulates (TSP) .

Example Data from Atmospheric Studies:

CompoundConcentration Range (ng m⁻³)Season
Isoheptyl nonyl phthalate1–11Summer
Heptyl isoundecyl phthalate0.4–8Winter
Nonyl undecyl phthalate0.4–6Spring

How do researchers address contamination challenges when quantifying trace levels of this compound in atmospheric studies?

Classification: Basic Research Question
Answer:
Procedural blanks and batch-specific quality control (QC) are critical to correct for background contamination from laboratory materials (e.g., plasticware, solvents). For example, blank extracts are analyzed after every three samples to monitor cross-contamination . Limits of detection (LODs) are established using signal-to-noise ratios ≥3, with recoveries validated via spiked samples. This compound’s low volatility necessitates cold trapping during extraction to minimize losses .

How does seasonal temperature variation influence the atmospheric distribution and concentration of this compound?

Classification: Advanced Research Question
Answer:
Elevated temperatures correlate with increased volatilization of phthalates from source materials (e.g., plastics), leading to higher atmospheric concentrations. Median TSP levels in Dhahran, Saudi Arabia, reached 272.3 µg m⁻³ in spring (mean temperature: 28°C), compared to 87.5 µg m⁻³ in winter (20°C) . However, this compound’s higher molecular weight (C28H46O4) reduces its volatility compared to smaller phthalates like diethylhexyl phthalate (DEHP), resulting in less pronounced seasonal variability. Long-range transport modeling is required to disentangle temperature effects from source proximity .

What methodological approaches are used to assess the cumulative toxicological risks of this compound when co-occurring with other phthalates?

Classification: Advanced Research Question
Answer:
Cumulative risk assessments require dose-additivity models and pharmacokinetic data to account for shared metabolic pathways (e.g., hydrolysis to monoester metabolites). Systematic review protocols (e.g., PECO framework: Population, Exposure, Comparator, Outcome) prioritize in vivo and epidemiological data to evaluate endpoints like endocrine disruption . For example, coexposure to di(2-ethylhexyl) phthalate (DEHP) may synergize with this compound’s anti-androgenic effects, necessitating mixture toxicity studies .

Key Data Gaps Identified:

  • Lack of biomonitoring data for this compound metabolites in human urine.
  • Insufficient pharmacokinetic models for branched-chain phthalates .

How do structural isomerism and branching in phthalates like this compound affect their environmental persistence and analytical identification?

Classification: Advanced Research Question
Answer:
Branching in the alkyl chains (e.g., isoheptyl vs. n-heptyl) reduces biodegradability due to steric hindrance, increasing environmental persistence. This compound’s isomerism complicates GC-MS identification; electron ionization (EI) spectra of branched phthalates show distinct fragmentation patterns (e.g., m/z 149 vs. m/z 167 for linear analogs) . Isotope dilution methods using deuterated internal standards improve quantification accuracy in isomer-rich samples .

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